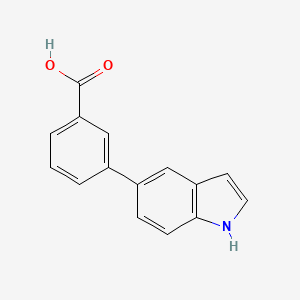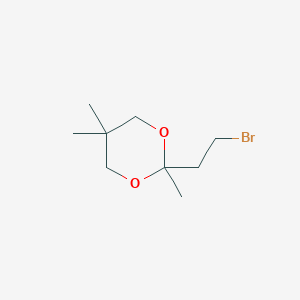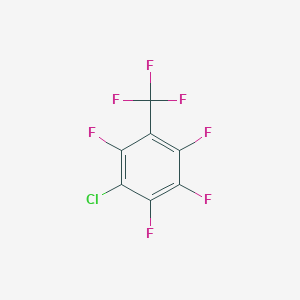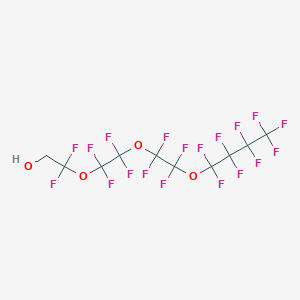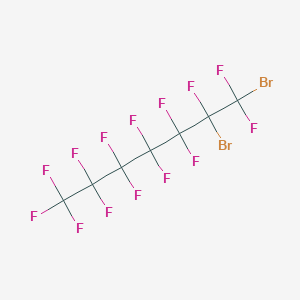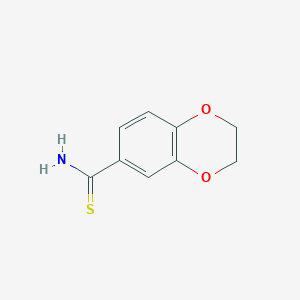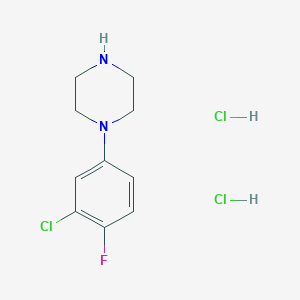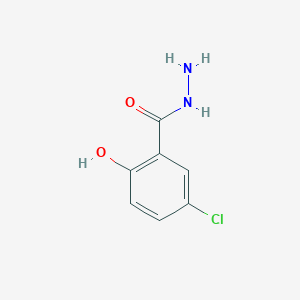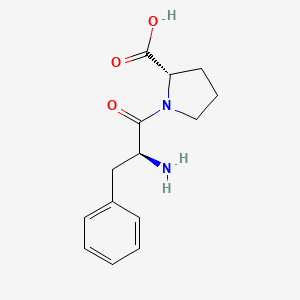
Phe-Pro
概要
説明
The compound “Phe-Pro” refers to a cyclic dipeptide composed of phenylalanine and proline. These cyclic dipeptides, also known as diketopiperazines, are relatively simple peptide derivatives commonly found in nature. They are synthesized by various microorganisms and play significant roles in biological processes. Cyclo(this compound) is produced by species such as Vibrio and functions as both a signaling molecule and a virulence factor .
作用機序
Target of Action
The primary target of the compound Phe-Pro, also known as Cyclo (this compound) or cFP, is biological membranes . Produced by the Vibrio species, this compound plays the dual roles of being a signaling molecule and a virulence factor .
Biochemical Pathways
This compound affects the lipid metabolism pathway . Specifically, the physiological blood concentration of this compound was added to the lipid accumulation model of HepG2 cells to decrease intracellular cholesterol and increase the expression of CYP7A1 and PPARα mRNA levels .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in intracellular cholesterol and an increase in the expression of CYP7A1 and PPARα mRNA levels in HepG2 cells . This compound is also a ligand for PPARα .
生化学分析
Biochemical Properties
Phe-Pro interacts with various enzymes, proteins, and other biomolecules. This suggests that this compound does not require any specific protein for its transport across membranes .
Cellular Effects
This compound influences cell function in several ways. As a signaling molecule, it can affect cell signaling pathways and gene expression . As a virulence factor, it can impact cellular metabolism and contribute to the pathogenicity of the Vibrio species .
Molecular Mechanism
The molecular mechanism of this compound is complex and multifaceted. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is a diffusible molecule that does not require energy for transportation across biological membranes . This suggests that this compound is stable and does not degrade significantly over time .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux and metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues by simple diffusion . It does not require any specific transporters or binding proteins for its transport
準備方法
Synthetic Routes and Reaction Conditions
Cyclo(Phe-Pro) can be synthesized through various methods, including chemical synthesis and biosynthesis. In chemical synthesis, the dipeptide is formed by coupling phenylalanine and proline using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of cyclo(this compound) often involves fermentation processes using microorganisms that naturally produce the compound. For instance, Vibrio species can be cultured under controlled conditions to maximize the yield of cyclo(this compound). The compound is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
化学反応の分析
Types of Reactions
Cyclo(Phe-Pro) undergoes various chemical reactions, including:
Oxidation: The phenylalanine residue can be oxidized to form hydroxylated derivatives.
Reduction: The proline residue can be reduced to form hydroxyproline derivatives.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Hydroxylated derivatives of phenylalanine.
Reduction: Hydroxyproline derivatives.
Substitution: Brominated or nitrated derivatives of phenylalanine.
科学的研究の応用
Cyclo(Phe-Pro) has a wide range of scientific research applications:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Functions as a signaling molecule in microbial communication and quorum sensing.
Medicine: Investigated for its potential anticancer, antiviral, and immunosuppressive properties.
Industry: Utilized in the development of peptide-based materials and drug delivery systems .
類似化合物との比較
Cyclo(Phe-Pro) can be compared with other cyclic dipeptides such as:
Cyclo(Pro-Pro): Similar in structure but lacks the aromatic ring of phenylalanine, resulting in different biological activities.
Cyclo(Leu-Pro): Contains leucine instead of phenylalanine, leading to variations in hydrophobicity and interaction with molecular targets.
Cyclo(Tyr-Pro): Contains tyrosine, which introduces a phenolic hydroxyl group, affecting its reactivity and biological functions
Cyclo(this compound) is unique due to its dual role as a signaling molecule and a virulence factor, as well as its potential therapeutic applications in medicine .
特性
IUPAC Name |
1-(2-amino-3-phenylpropanoyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c15-11(9-10-5-2-1-3-6-10)13(17)16-8-4-7-12(16)14(18)19/h1-3,5-6,11-12H,4,7-9,15H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQJQNWXCSUVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40398993 | |
| Record name | Phe-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7669-65-0 | |
| Record name | Phe-Pro | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40398993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



